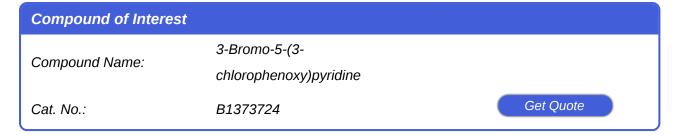


An In-depth Technical Guide to 3-Bromo-5-(3chlorophenoxy)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of **3-Bromo-5-(3-chlorophenoxy)pyridine**, a halogenated pyridine derivative. Pyridine-based structures are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. This document consolidates key chemical data, proposes a detailed synthetic protocol, and outlines the potential applications of this compound for research and development purposes.

Core Compound Data

A summary of the essential quantitative and identifying information for **3-Bromo-5-(3-chlorophenoxy)pyridine** is presented below. These details are crucial for accurate experimental design, stoichiometric calculations, and regulatory compliance.



Property	Value	Reference
Molecular Weight	284.54 g/mol	[1]
Molecular Formula	C11H7BrClNO	[1][2]
CAS Number	28232-65-7	[1][2]
Canonical SMILES	C1=CC(=CC(=C1)Cl)OC2=CC (=CN=C2)Br	[2]
InChI Key	NAWCDQFYAZDWIX- UHFFFAOYSA-N	[2]

Synthetic Methodology

The synthesis of diaryl ethers, particularly those involving heterocyclic rings like pyridine, is a fundamental transformation in organic chemistry. The formation of the ether linkage between the 3-chlorophenol and 3-bromo-5-hydroxypyridine (or its synthetic equivalent) is the key step. While a specific published protocol for **3-Bromo-5-(3-chlorophenoxy)pyridine** is not readily available, a plausible and commonly employed method is the Ullmann condensation.

Proposed Experimental Protocol: Ullmann Condensation

This reaction facilitates the formation of a diaryl ether bond through a copper-catalyzed reaction between a phenol and an aryl halide.

Reactants:

- 3-Bromo-5-iodopyridine (or 3,5-dibromopyridine as a starting point for introducing the phenoxy group)
- 3-Chlorophenol
- Copper(I) iodide (CuI) as the catalyst
- A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)



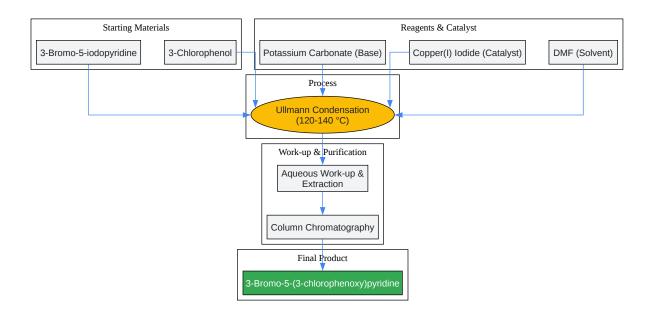
 A high-boiling point solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-5-iodopyridine (1.0 eq), 3-chlorophenol (1.2 eq), potassium carbonate (2.0 eq), and Copper(I) iodide (0.1 eq).
- Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
 Add anhydrous DMF via syringe.
- Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final 3-Bromo-5-(3chlorophenoxy)pyridine.

This proposed synthesis provides a logical workflow for obtaining the target compound.





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Caption: Proposed Ullmann condensation workflow for the synthesis of **3-Bromo-5-(3-chlorophenoxy)pyridine**.

Potential Applications & Biological Context

Pyridine derivatives are a cornerstone in drug discovery, known for their ability to act as scaffolds that bind to a wide range of biological targets.[3] The inclusion of halogen atoms (bromine and chlorine) in the structure of **3-Bromo-5-(3-chlorophenoxy)pyridine** can





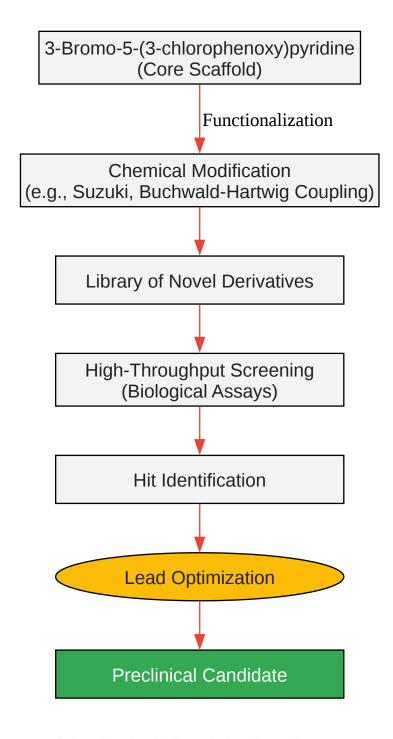


significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

While specific biological activity for this compound is not documented in publicly available literature, its structure suggests potential as an intermediate for the synthesis of more complex molecules. Halogenated positions on the pyridine and phenyl rings serve as versatile chemical handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Pyridine derivatives have been investigated for a wide range of therapeutic areas, including as anticonvulsants, antidepressants, and antimicrobial agents.[3][4][5] Furthermore, bromo-pyrimidine analogs have been explored as potent tyrosine kinase inhibitors in cancer therapy.[6]

The logical relationship for its use in drug discovery is outlined below.





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Caption: Logical workflow for the use of **3-Bromo-5-(3-chlorophenoxy)pyridine** in a drug discovery program.

Safety & Handling



As with any laboratory chemical, **3-Bromo-5-(3-chlorophenoxy)pyridine** should be handled with appropriate safety precautions. Users should consult the material safety data sheet (MSDS) before use. General safe handling practices include:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- · Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.

This document serves as a technical guide and is not exhaustive. Researchers are encouraged to consult primary literature and safety documentation for a complete understanding of this compound and its derivatives.

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